molecular formula C10H10F3NO2 B7768752 (2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate

(2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate

Cat. No.: B7768752
M. Wt: 233.19 g/mol
InChI Key: IOABLDGLYOGEHY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the Chemical Identifier “(2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate” is known for its unique structural properties and applications in various scientific fields. It has a chemical formula of C42H50In2N4 and is recognized for its solid- and solution-state structures of indium 'alkene analogues’ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate involves the synthesis of indium ‘alkene analogues’. The synthetic route typically includes the reaction of indium with specific organic ligands under controlled conditions. The reaction conditions often involve maintaining a specific temperature and pressure to ensure the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound requires precise control over the reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using advanced chemical reactors and purification techniques to isolate the compound from by-products .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of indium, while reduction may produce lower oxidation states .

Scientific Research Applications

(2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved include various biochemical and molecular processes that lead to the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate is unique due to its specific structural configuration and the presence of indium in its composition. This uniqueness contributes to its distinct chemical and physical properties, making it valuable in various scientific applications .

Properties

IUPAC Name

(2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOABLDGLYOGEHY-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)[O-])[NH3+])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)[O-])[NH3+])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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